molecular formula C5H8N2O3 B14690813 (5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 33981-66-7

(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14690813
CAS No.: 33981-66-7
M. Wt: 144.13 g/mol
InChI Key: IXLRNGYVHSNFAY-HRFVKAFMSA-N
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Description

(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a chemical compound with a unique structure that includes a hydroxyl group and a methyl group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with urea in the presence of a catalyst to form the dihydropyrimidine ring. The hydroxyl and methyl groups are then introduced through subsequent reactions, such as hydroxylation and methylation, under specific conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dihydropyrimidine derivative with different functional groups.

Scientific Research Applications

(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or metabolism.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes involved in metabolic pathways or signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

33981-66-7

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

(5S,6S)-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10)/t2-,3-/m0/s1

InChI Key

IXLRNGYVHSNFAY-HRFVKAFMSA-N

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)NC1=O)O

Canonical SMILES

CC1C(NC(=O)NC1=O)O

Origin of Product

United States

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